molecular formula C6H2Cl2F3N B1224184 2,6-Dichloro-3-(trifluoromethyl)pyridine CAS No. 55304-75-1

2,6-Dichloro-3-(trifluoromethyl)pyridine

Cat. No. B1224184
Key on ui cas rn: 55304-75-1
M. Wt: 215.98 g/mol
InChI Key: UPWAAFFFSGQECJ-UHFFFAOYSA-N
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Patent
US07935702B2

Procedure details

Heat a mixture of 2-chloro-5-trifluoromethylpyridine-N-oxide (40 g, 202.5 mmol) and POCl3 (200 mL) to 80° C. and stir for 16 hours. After cooling to room temperature, remove the excess POCl3 under vacuum. Pour the residue into ice water, and neutralize the mixture to pH=7 with solid NaHCO3. Extract the resulting mixture with diethyl ether (3×80 mL), dry the combined ether extracts (Na2SO4), filter, and evaporate to give a brown oil. Purification by column chromatography affords the title product as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.97 (d, 1H), 7.41 (d, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N+:3]=1[O-].O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:4]1[C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)C(F)(F)F)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
remove the excess POCl3 under vacuum
ADDITION
Type
ADDITION
Details
Pour the residue into ice water, and neutralize the mixture to pH=7 with solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting mixture with diethyl ether (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined ether
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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